molecular formula C4H4Cl2N4 B14499493 2,5-Dichloro-3-hydrazinylpyrazine CAS No. 63286-27-1

2,5-Dichloro-3-hydrazinylpyrazine

Cat. No.: B14499493
CAS No.: 63286-27-1
M. Wt: 179.00 g/mol
InChI Key: WPXBINXFVYRYMQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-hydrazinylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of chlorine atoms at positions 2 and 5, along with a hydrazinyl group at position 3, gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-hydrazinylpyrazine typically involves the chlorination of pyrazine derivatives followed by the introduction of the hydrazinyl group. One common method includes the reaction of 2,5-dichloropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-hydrazinylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Amino-substituted pyrazines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-hydrazinylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyrazine: Lacks the hydrazinyl group, making it less reactive in certain substitution reactions.

    3-Hydrazinylpyrazine: Lacks the chlorine atoms, affecting its overall chemical reactivity and properties.

    2,3-Dichloropyrazine: Chlorine atoms are positioned differently, leading to variations in chemical behavior.

Uniqueness

2,5-Dichloro-3-hydrazinylpyrazine is unique due to the combination of chlorine atoms and a hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63286-27-1

Molecular Formula

C4H4Cl2N4

Molecular Weight

179.00 g/mol

IUPAC Name

(3,6-dichloropyrazin-2-yl)hydrazine

InChI

InChI=1S/C4H4Cl2N4/c5-2-1-8-3(6)4(9-2)10-7/h1H,7H2,(H,9,10)

InChI Key

WPXBINXFVYRYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)NN)Cl

Origin of Product

United States

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